メチルトリフェノキシホスホニウムヨージド

概要

説明

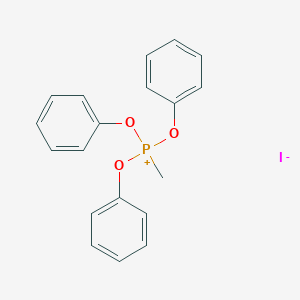

Methyltriphenoxyphosphonium iodide (MTPPI) is an organic iodide compound with a molecular formula of C13H19IO3P. It is a colorless, crystalline solid and has a melting point of 148-150°C. MTPPI is a widely used reagent in organic synthesis, with applications in the fields of biochemistry, medicinal chemistry, chemical biology, and drug discovery. It is also used in the synthesis of various heterocyclic compounds, such as pyrroles, furans, and thiophenes. In addition, MTPPI has been used in the synthesis of polymers, such as polystyrene, polyvinyl chloride, polyacrylonitrile, and polyethylene.

科学的研究の応用

トリフェニルアミン系色素の合成

メチルトリフェノキシホスホニウムヨージド: is used in the synthesis of triphenylamine-based dyes . これらの色素は、優れた光吸収および発光特性により、エレクトロニクスおよびフォトニクス分野において重要です。これらの色素は、有機発光ダイオード (OLED) やその他のディスプレイ技術で一般的に使用されています。

ポリオレフィン系芳香族分子の生成

This compound serves as a reactant for creating polyolefinic aromatic molecules with pyrene . このような分子は、従来の太陽電池に比べて製造コストが低く、エネルギー変換効率が高い可能性があるため、有望な代替手段である色素増感太陽電池の開発に不可欠です。

カップリング反応におけるリガンド

In organic chemistry, Methyltriphenoxyphosphonium iodide is employed as a ligand in coupling reactions . これらの反応は、有機合成の基幹となる炭素-炭素結合を形成するために重要であり、医薬品や農薬用の複雑な分子の生成につながります。

ウィッティヒ試薬の前駆体

It is also utilized as a precursor to Wittig reagents . ウィッティヒ反応は、ケトンまたはアルデヒドからアルケンを生成するための重要な方法であり、天然物やポリマーを含むさまざまな有機化合物の合成に広く応用されています。

材料科学: 超分子集合体の時間プログラミング

メチルトリフェノキシホスホニウムヨージド: has potential applications in materials science, particularly for the time-programming of supramolecular assembly . このプロセスは、自己修復材料や刺激応答性システムなど、特定の特性と機能を持つ材料を作成するために不可欠です。

ゾルゲル転移アプリケーション

The compound could be exploited for its role in sol-gel transitions . この転移は、小さな分子から固体材料を生成するための方法であり、制御された細孔率を持つセラミックやガラスの製造に重要な意味を持っています。

ヨウ素時計反応

Although not directly mentioned in the context of Methyltriphenoxyphosphonium iodide, iodine clock reactions have been discussed in relation to iodine complexation . この化合物は、分析化学において特定の物質の濃度を測定するために使用されるヨウ素時計反応において、潜在的に役割を果たす可能性があります。

自律的な散逸的自己組織化

Lastly, the dynamic removal of iodine in iodine clock systems, which could involve Methyltriphenoxyphosphonium iodide, can lead to autonomous dissipative self-assembly . これは、生物学的プロセスを模倣し、外部刺激に応答して自己組織化および分解を行うことができるシステムに焦点を当てた、最先端の研究分野です。

作用機序

Target of Action

Methyltriphenoxyphosphonium iodide primarily targets the 5′-hydroxyl group in nucleosides . This compound interacts with these targets to induce specific changes in their structure and function.

Mode of Action

The compound works by transforming the 5′-hydroxyl group in nucleosides to the 5′-deoxy-5′-iodo group . This transformation is a key step in the compound’s mode of action.

Biochemical Pathways

It is known that the compound plays a role in thesynthesis of triphenylamine-based dyes and polyolefinic aromatic molecules with pyrene for use in dye-sensitized solar cells .

Safety and Hazards

Methyltriphenoxyphosphonium iodide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

生化学分析

Biochemical Properties

Methyltriphenoxyphosphonium iodide plays a significant role in biochemical reactions. It is used in the transformation of the 5′-hydroxyl group in nucleosides to the 5′-deoxy-5′-iodo group

Molecular Mechanism

It is known to be used in the transformation of the 5′-hydroxyl group in nucleosides to the 5′-deoxy-5′-iodo group

特性

IUPAC Name |

methyl(triphenoxy)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3P.HI/c1-23(20-17-11-5-2-6-12-17,21-18-13-7-3-8-14-18)22-19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTOBGBZBCELGC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18IO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938707 | |

| Record name | Methyl(triphenoxy)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17579-99-6 | |

| Record name | Phosphorus(1+), methyltriphenoxy-, iodide (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17579-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltriphenoxyphosphonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017579996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl(triphenoxy)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyltriphenoxyphosphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)